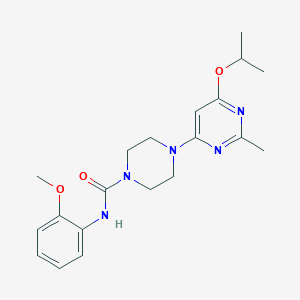

4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3/c1-14(2)28-19-13-18(21-15(3)22-19)24-9-11-25(12-10-24)20(26)23-16-7-5-6-8-17(16)27-4/h5-8,13-14H,9-12H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLIBUYXYILBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(6-Isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 407.5 g/mol. Its structure includes a piperazine ring, a pyrimidine moiety, and a methoxyphenyl group, which are crucial for its biological activity.

Biological Activity

1. Mechanism of Action

The compound interacts with various biological targets, particularly serotonergic receptors. Studies indicate that it exhibits significant affinity towards 5-HT1A and 5-HT7 receptors, which are implicated in mood regulation and antidepressant effects . The binding affinity of related compounds has been reported with Ki values indicating strong receptor interactions (e.g., Ki < 1 nM for 5-HT1A) .

2. Antidepressant-Like Activity

Research has demonstrated that derivatives of N-(2-methoxyphenyl)piperazine, including this compound, exhibit antidepressant-like activity in animal models. In particular, the tail suspension test showed promising results, suggesting potential efficacy comparable to established antidepressants like imipramine . The effective dose observed was as low as 2.5 mg/kg body weight .

3. Other Biological Activities

Preliminary studies suggest that the compound may also influence nucleotide synthesis through reduced uridine uptake in cells expressing ENT1 and ENT2 transporters. This mechanism could have implications for cellular metabolism and proliferation.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar derivatives:

| Compound Name | Key Features | Affinity (Ki) | Biological Activity |

|---|---|---|---|

| Compound A | Methoxy substitution | Ki < 1 nM (5-HT1A) | Antidepressant-like |

| Compound B | Ethoxy substitution | Ki = 34 nM (5-HT7) | Moderate activity |

| This compound | Isopropoxy group | Ki < 1 nM (5-HT1A) | Strong antidepressant-like |

This table illustrates the varying affinities and activities among related compounds, highlighting the potential advantages of the isopropoxy derivative.

Case Studies

Recent studies have focused on the synthesis of similar compounds to evaluate their pharmacological profiles. For instance, a series of piperazine derivatives were synthesized and tested for their interaction with serotonergic receptors, leading to insights into structure-activity relationships (SAR) that inform the design of new antidepressants .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the piperazine ring and carboxamide group. Below is a comparative analysis with key analogs:

Key Observations:

- Substituent Impact on Lipophilicity : The target compound’s isopropoxy group likely reduces LogP compared to halogenated analogs (e.g., CPIPC, LogP ~3.5), enhancing solubility .

- Quinazolinone vs. Pyrimidine: A16’s quinazolinone moiety confers PARP inhibition, whereas pyrimidine derivatives (e.g., target compound) may prioritize kinase or receptor modulation .

Pharmacological and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.